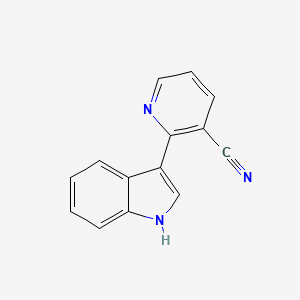

2-(1H-Indol-3-yl)-nicotinonitrile

CAS No.: 3191-30-8

Cat. No.: VC3795484

Molecular Formula: C14H9N3

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3191-30-8 |

|---|---|

| Molecular Formula | C14H9N3 |

| Molecular Weight | 219.24 g/mol |

| IUPAC Name | 2-(1H-indol-3-yl)pyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C14H9N3/c15-8-10-4-3-7-16-14(10)12-9-17-13-6-2-1-5-11(12)13/h1-7,9,17H |

| Standard InChI Key | LOBGOTBCKWZJLI-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CN2)C3=C(C=CC=N3)C#N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C3=C(C=CC=N3)C#N |

Introduction

Chemical Identity and Structural Features

2-(1H-Indol-3-yl)-nicotinonitrile is formally classified as a pyridinecarbonitrile derivative substituted at the 2-position with an indol-3-yl group. Its IUPAC name, 2-(1H-indol-3-yl)pyridine-3-carbonitrile, reflects the connectivity between the indole’s C3 atom and the pyridine ring’s C2 position, with a nitrile group at C3 of the pyridine . The molecular formula C₁₄H₉N₃ corresponds to a molecular weight of 219.24 g/mol .

Crystallographic Analysis

X-ray diffraction studies of analogous compounds, such as 2-(1-methyl-1H-3-indolyl)nicotinonitrile, reveal triclinic crystal systems with space group P1 and unit cell parameters a = 7.018(1) Å, b = 8.399(1) Å, c = 20.362(3) Å, α = 90.731(4)°, β = 90.149(5)°, γ = 103.467(6)°, and Z = 4 . The indole and pyridine rings exhibit near-planar geometries, with torsion angles (e.g., N2A–C6A–C7A–C10A = 12.6(3)°) indicating minor deviations from coplanarity due to steric and electronic factors . Intramolecular hydrogen bonds, such as C8A–H4A⋯N1A (2.540(3) Å) and C11A–H5A⋯N2A (2.555(3) Å), stabilize the conformation .

Table 1: Selected Crystallographic Parameters for 2-(1-Methyl-1H-3-indolyl)nicotinonitrile

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P1 |

| a (Å) | 7.018(1) |

| b (Å) | 8.399(1) |

| c (Å) | 20.362(3) |

| α (°) | 90.731(4) |

| β (°) | 90.149(5) |

| γ (°) | 103.467(6) |

| Volume (ų) | 1167.1(3) |

| Z | 4 |

| R<sub>1</sub> | 0.058 |

Synthesis and Reaction Pathways

The synthesis of 2-(1H-Indol-3-yl)-nicotinonitrile typically employs AlCl₃-mediated heteroarylation, offering an alternative to traditional Suzuki coupling reactions.

AlCl₃-Induced C–C Bond Formation

A representative procedure involves reacting 3-cyano-2-chloropyridine (1.43 mmol) with N-methylindole (1.43 mmol) in 1,2-dichloroethane (10 mL) catalyzed by AlCl₃ (1.72 mmol) at 80–90°C for 27 hours . The reaction proceeds via Friedel-Crafts alkylation, where AlCl₃ activates the chloro-pyridine substrate for nucleophilic attack by the indole’s C3 position. Purification by recrystallization from 5% ethyl acetate–petroleum ether yields the product with a reported purity >95% .

Table 2: Synthetic Conditions for 2-(1H-Indol-3-yl)-nicotinonitrile Analogues

| Reagent | Role | Quantity (mmol) |

|---|---|---|

| 3-Cyano-2-chloropyridine | Electrophile | 1.43 |

| N-Methylindole | Nucleophile | 1.43 |

| AlCl₃ | Lewis acid catalyst | 1.72 |

| 1,2-Dichloroethane | Solvent | 10 mL |

Multi-Component Reaction Approaches

Recent advancements include one-pot multi-component reactions using ferrocene or thienyl precursors. For example, 2-(1H-indol-3-yl)-4-(4-methylphenyl)-6-(2-thienyl)nicotinonitrile was synthesized by condensing indole, thiophene-carbaldehyde, and malononitrile in ethanol at reflux, achieving yields of 68–72% . These methods highlight the compound’s versatility in generating diverse heterocyclic libraries.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra (400 MHz, DMSO-d₆) of 2-(1H-Indol-3-yl)-nicotinonitrile derivatives exhibit characteristic signals:

¹³C NMR spectra confirm the nitrile carbon at δ 117.4 ppm and pyridine carbons at δ 150.2 (C2), 136.7 (C3), and 123.5 ppm (C6) .

Infrared (IR) Spectroscopy

IR spectra (KBr) show a strong nitrile stretch at ν ≈ 2225 cm⁻¹ and indole N–H stretching at ν ≈ 3400 cm⁻¹ . Bending vibrations for C–H in the pyridine and indole rings appear between 1600–1450 cm⁻¹ .

Physicochemical and Pharmacological Properties

Solubility and Stability

The compound is sparingly soluble in polar solvents like water but dissolves in chloroform, dichloromethane, and dimethyl sulfoxide . Stability studies indicate decomposition above 280°C, with a melting point range of 283–285°C observed for derivatives .

Recent Developments and Applications

Crystal Engineering

Recent crystallographic studies emphasize the role of weak intermolecular interactions (e.g., C–H⋯π, π–π stacking) in stabilizing supramolecular architectures. In 5-(5-chloro-2-hydroxybenzoyl)-2-(2-methyl-1H-indol-3-yl)nicotinonitrile, inversion dimers formed via N–H⋯N hydrogen bonds (R₂²(16) motif) contribute to crystal packing .

Catalytic Applications

The AlCl₃-mediated synthesis protocol has been adapted for preparing pyrrolo[1,2-b]pyridazines, highlighting the compound’s utility as a building block in complex heterocycle synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume